molecular formula C23H42N6O7S B12601965 L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine CAS No. 883969-64-0

L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine

Cat. No.: B12601965
CAS No.: 883969-64-0
M. Wt: 546.7 g/mol
InChI Key: ZPMWMTNUWBMBCS-QAETUUGQSA-N
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Description

L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine is a synthetic peptide composed of five amino acids: leucine, asparagine, methionine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting group strategies and coupling reagents.

Major Products Formed

The major products formed from these reactions include oxidized methionine derivatives, reduced peptides with free thiols, and modified peptides with substituted amino acids.

Scientific Research Applications

L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and nanostructures.

Mechanism of Action

The mechanism of action of L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. For example, it could act as a substrate for proteases, leading to the activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-leucine: A dipeptide with similar structural properties.

    L-Asparaginyl-L-leucine: Another peptide with asparagine and leucine residues.

    L-Leucyl-L-methionylglycine: A shorter peptide with similar amino acid composition.

Uniqueness

L-Leucyl-L-asparaginyl-L-leucyl-L-methionylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

883969-64-0

Molecular Formula

C23H42N6O7S

Molecular Weight

546.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C23H42N6O7S/c1-12(2)8-14(24)20(33)28-17(10-18(25)30)23(36)29-16(9-13(3)4)22(35)27-15(6-7-37-5)21(34)26-11-19(31)32/h12-17H,6-11,24H2,1-5H3,(H2,25,30)(H,26,34)(H,27,35)(H,28,33)(H,29,36)(H,31,32)/t14-,15-,16-,17-/m0/s1

InChI Key

ZPMWMTNUWBMBCS-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NCC(=O)O)N

Origin of Product

United States

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